3(4H)-Quinazolineacetamide, N,N-diethyl-4-oxo-2-(3,4,5-trimethoxyphenyl)-
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Overview
Description
3(4H)-Quinazolineacetamide, N,N-diethyl-4-oxo-2-(3,4,5-trimethoxyphenyl)- is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(4H)-Quinazolineacetamide, N,N-diethyl-4-oxo-2-(3,4,5-trimethoxyphenyl)- typically involves multi-step organic reactions. Common starting materials might include 3,4,5-trimethoxybenzaldehyde and diethylamine. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors. Purification processes such as crystallization, distillation, or chromatography are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3(4H)-Quinazolineacetamide, N,N-diethyl-4-oxo-2-(3,4,5-trimethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3(4H)-Quinazolineacetamide, N,N-diethyl-4-oxo-2-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A simpler structure with similar biological activities.
4-Aminoquinazoline: Known for its use in medicinal chemistry.
2-Phenylquinazoline: Studied for its potential therapeutic applications.
Uniqueness
3(4H)-Quinazolineacetamide, N,N-diethyl-4-oxo-2-(3,4,5-trimethoxyphenyl)- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its trimethoxyphenyl group, for example, might enhance its solubility or binding affinity to certain targets.
Properties
CAS No. |
83408-95-1 |
---|---|
Molecular Formula |
C23H27N3O5 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)quinazolin-3-yl]acetamide |
InChI |
InChI=1S/C23H27N3O5/c1-6-25(7-2)20(27)14-26-22(24-17-11-9-8-10-16(17)23(26)28)15-12-18(29-3)21(31-5)19(13-15)30-4/h8-13H,6-7,14H2,1-5H3 |
InChI Key |
KICVKQDHIDLOER-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN1C(=NC2=CC=CC=C2C1=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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